molecular formula C6H4BrFN2O B13898532 6-Bromo-2-fluoronicotinamide

6-Bromo-2-fluoronicotinamide

Cat. No.: B13898532
M. Wt: 219.01 g/mol
InChI Key: DSBILMGLKQKPCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-fluoronicotinamide is a chemical compound with the molecular formula C6H4BrFN2O and a molecular weight of 219.01 g/mol It is a derivative of nicotinamide, featuring bromine and fluorine substituents on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-fluoronicotinamide typically involves the bromination and fluorination of nicotinamide derivatives. One common method includes the use of bromine and a fluorinating agent under controlled conditions to achieve the desired substitution pattern .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-fluoronicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinamide derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

6-Bromo-2-fluoronicotinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-2-fluoronicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine substituents can influence the compound’s binding affinity and selectivity, modulating its biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 6-Bromo-2-fluoropyridine-3-carboxamide
  • 6-Bromo-2-fluoro-3-pyridinecarboxamide
  • 6-Bromo-2-fluoronicotinamid

Comparison: 6-Bromo-2-fluoronicotinamide is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to other similar compounds. For instance, the presence of both bromine and fluorine atoms can enhance its reactivity and binding interactions in various applications .

Properties

Molecular Formula

C6H4BrFN2O

Molecular Weight

219.01 g/mol

IUPAC Name

6-bromo-2-fluoropyridine-3-carboxamide

InChI

InChI=1S/C6H4BrFN2O/c7-4-2-1-3(6(9)11)5(8)10-4/h1-2H,(H2,9,11)

InChI Key

DSBILMGLKQKPCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1C(=O)N)F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.